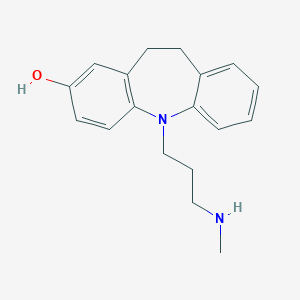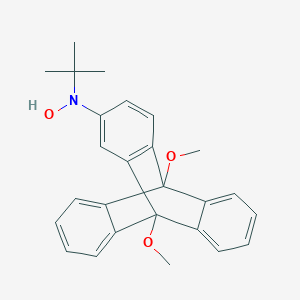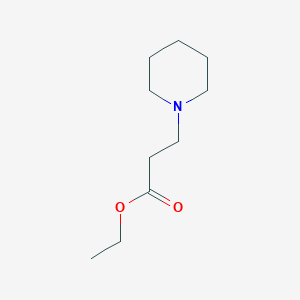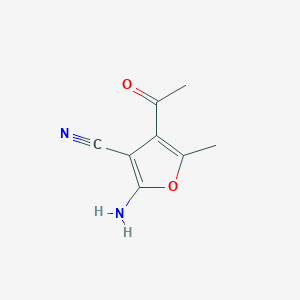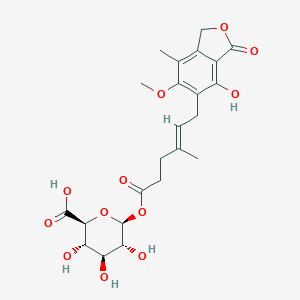
Mycophenolsäure-Acyl-Glucuronid
Übersicht
Beschreibung
Mycophenolic acid acyl glucuronide (MPAG) is a metabolite of mycophenolic acid (MPA), a drug used to treat autoimmune diseases such as Crohn’s disease and rheumatoid arthritis. MPAG is produced by the liver in response to MPA, and is thought to play an important role in the pharmacokinetics and pharmacodynamics of MPA. MPAG is also a useful biomarker for the study of MPA metabolism and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Überwachung der Immunsuppressiven Therapie
AcMPAG ist ein Metabolit der Mycophenolsäure (MPA), die in der Immunsuppressiven Therapie nach Organtransplantationen eingesetzt wird. Die Bestimmung von AcMPAG im menschlichen Plasma ist entscheidend für die Überwachung der Immunsuppressiven Therapie, um die Wirksamkeit sicherzustellen und Nebenwirkungen zu minimieren . Eine modifizierte HPLC-Methode ermöglicht die gleichzeitige Bestimmung von MPA, seinem phenolischen Glucuronid und AcMPAG, was die Beurteilung der pharmakologischen und toxikologischen Relevanz des Arzneimittels unterstützt .
Bewertung der Pharmakologischen Aktivität
In-vitro-Studien haben gezeigt, dass AcMPAG pharmakologische und möglicherweise proinflammatorische Aktivität besitzt. Das Verständnis seiner Aktivität ist entscheidend für die Bewertung der Immunsuppression und der Nebenwirkungen, die mit der Mycophenolat-Mofetil-Therapie verbunden sind . Dieses Wissen kann zu einer besseren Steuerung der Arzneimittelgaben und -pläne führen, um die Patientenergebnisse zu optimieren.
Studien zur Arzneimittelwechselwirkung
AcMPAG interagiert mit Transportsystemen, die für die Ausscheidung von organischen Anionen in der menschlichen Niere verantwortlich sind . Diese Wechselwirkung kann die renale Ausscheidung anderer Arzneimittel beeinflussen, was die Bedeutung der Untersuchung potenzieller Arzneimittelwechselwirkungen unterstreicht, insbesondere bei Patienten, die nach der Transplantation komplexe Medikamentenregime erhalten .
Toxikologie und Analyse der Nebenwirkungen
Die toxikologische Relevanz von AcMPAG ist Gegenstand laufender Forschung. Seine potenziellen proinflammatorischen Eigenschaften erfordern eine sorgfältige Überwachung und Analyse, um unerwünschte Wirkungen bei Patienten, die eine Immunsuppressive Therapie erhalten, zu vermeiden .
Nierenfunktion und Ausscheidungsmechanismen
Die Wechselwirkung von AcMPAG mit renalen organischen Anionentransportern (hOAT1 und hOAT3) kann die renale Ausscheidung von antiviralen Arzneimitteln, Cortisol und anderen organischen Anionen beeinträchtigen . Die Forschung in diesem Bereich kann Einblicke in die Mechanismen der renalen Ausscheidung liefern und helfen, mögliche Komplikationen der Nierenfunktion aufgrund von Arzneimittelwechselwirkungen vorherzusagen und zu bewältigen .
Efflux-Transporter-Studien
Studien mit Madin-Darby-Canine-Kidney-II-Zellen, die mit dem humanen MRP2-Gen transfiziert wurden, wurden durchgeführt, um die Rolle von MRP2 beim Efflux von MPA und seinen Metaboliten, einschließlich AcMPAG, zu untersuchen . Diese Forschung ist von Bedeutung für das Verständnis der Effluxmechanismen von Arzneimitteln und ihren Metaboliten, was für die Arzneimittelentwicklung und die Sicherheitsbewertung unerlässlich ist <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000
Wirkmechanismus
Target of Action
Mycophenolic acid acyl glucuronide (AcMPAG) is a metabolite of Mycophenolic acid (MPA), a potent immunosuppressant agent . The primary target of MPA and its metabolites is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis, which is essential for the proliferation of T- and B-lymphocytes .
Mode of Action
MPA, and by extension AcMPAG, acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in the proliferation of T- and B-lymphocytes .
Biochemical Pathways
The inhibition of IMPDH disrupts the de novo pathway of guanosine nucleotide biosynthesis, which is a critical pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation, thereby exerting an immunosuppressive effect .
Pharmacokinetics
MPA is metabolized primarily by glucuronidation in the liver to form MPA glucuronide (MPAG) and AcMPAG . These metabolites are primarily produced by UDP-glucuronosyltransferases UGT1A9 and 2B7 . The majority of MPA metabolites are eliminated via the urine, with partial elimination also occurring in the bile mediated by multidrug resistance-associated protein 2 (MRP2), followed by enterohepatic recirculation . The pharmacokinetics of MPA exhibit a large inter- and intra-individual variability .
Result of Action
The result of the action of MPA and its metabolites is a decrease in the proliferation of T- and B-lymphocytes . This leads to a reduction in the immune response, making MPA and its metabolites effective in preventing organ transplant rejections .
Action Environment
The action of MPA and its metabolites can be influenced by various environmental factors. For instance, decreased creatinine clearance can increase the MPAG concentration, followed by an increased MPA concentration, thereby decreasing IMPDH activity . Additionally, conditions like diarrhea can decrease the enterohepatic circulation of MPAG, consequently reducing MPA concentration . Therefore, dosage adjustment based on plasma MPA concentration may be required, especially for patients with renal dysfunction and/or diarrhea .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3, potentially interfering with the renal secretion of antiviral drugs, cortisol, and other organic anions .
Cellular Effects
Mycophenolic acid acyl glucuronide has been found to possess pharmacologic and potentially proinflammatory activity in vitro . It has been suggested that it may interfere with the renal secretion of antiviral drugs, cortisol, and other organic anions .
Molecular Mechanism
Mycophenolic acid acyl glucuronide’s mechanism of action involves the selective inhibition of T-lymphocyte proliferation at the S-phase . It also potently interacts with renal organic anion transporters hOAT1 and hOAT3 .
Temporal Effects in Laboratory Settings
Mycophenolic acid acyl glucuronide was found to undergo hydrolysis when samples were stored up to 24 hours at room temperature or up to 30 days at 4°C or -20°C. Acidified samples (pH 2.5) were stable up to 30 days at -20°C .
Metabolic Pathways
Mycophenolic acid acyl glucuronide is primarily produced by UGT1A9 and 2B7 . It is a part of the glucuronidation pathway, a major metabolic pathway mediated by intestinal and liver UDP glucuronosyl transferases (UGTs) .
Transport and Distribution
Mycophenolic acid acyl glucuronide interacts with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . It also interacts with renal organic anion transporters hOAT1 and hOAT3 .
Subcellular Localization
Mycophenolic acid acyl glucuronide esterase, which catalyzes the deglucuronidation of mycophenolic acid acyl glucuronide, is localized in the mitochondrion .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UEARNRKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343826 | |
| Record name | Mycophenolic acid O-acyl-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501343826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99043-04-6 | |
| Record name | Mycophenolic acid acyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099043046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MYCOPHENOLIC ACID ACYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96732OXNA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one](/img/structure/B23123.png)
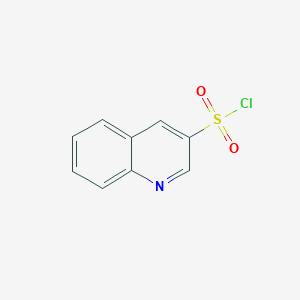
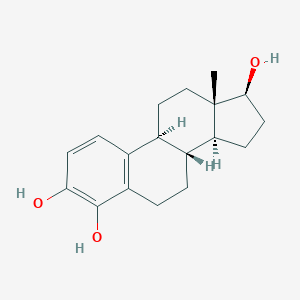

![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)
